molecular formula C10H10N2O2 B182729 6,7-Dimethylquinoxaline-2,3-diol CAS No. 2474-50-2

6,7-Dimethylquinoxaline-2,3-diol

Cat. No. B182729
CAS RN: 2474-50-2
M. Wt: 190.2 g/mol
InChI Key: HRVPYGLZESQRKK-UHFFFAOYSA-N
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Description

“6,7-Dimethylquinoxaline-2,3-diol” is a chemical compound with the molecular formula C10H10N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoxalines has been extensively studied for the last two decades . A synthetic route to prepare quinoxaline and its derivatives involves the quinoxaline base with ®-2,2-dimethyl-1,3-dioxolan-4-ylmethyl-p-toluenesulfonate in the presence of NaH/DMF, which on further acid hydrolysis yields 1-(2,3-dihydroxy propyl)-6,7-dimethyl-quinoxaline-2-one .


Molecular Structure Analysis

The molecular structure of “6,7-Dimethylquinoxaline-2,3-diol” is defined by its molecular formula C10H10N2O2 . The average mass of the molecule is 190.199 Da .

Scientific Research Applications

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

In addition, quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

  • Polymer Synthesis

    • Field: Green Chemistry
    • Application: Quinoxaline derivatives can be used in the direct synthesis of polycarbonate diols from atmospheric pressure CO2 and α,ω-diols .
    • Method: This process uses a heterogeneous CeO2 catalyst and a CO2 flow semi-batch reactor .
    • Results: The target alternating polycarbonate diol from CO2 and 1,6-hexanediol was obtained with high yield (92%) and selectivity (97%) without using any dehydrating agents .
  • D-Amino Acid Oxidase (DAAO) Inhibitors

    • Field: Medicinal Chemistry
    • Application: Quinoxaline-2,3-diones have been evaluated to exhibit DAAO inhibitory activities .
    • Method: A family of quinoxaline-2,3-diones was prepared and evaluated .
    • Results: These compounds showed DAAO inhibitory activities with IC50 values ranging from 0.6 to 15 μM in vitro .
  • Pharmaceutical Applications

    • Field: Pharmacology
    • Application: The compound 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine) showed potency against BACE-1 inhibitor .
    • Method: The compound was evaluated for its inhibitory activity .
    • Results: The compound showed inhibitory activity with an IC50 value of 3 ± 0.07 µM .
  • P-Stereogenic Building

    • Field: Organic Synthesis
    • Application: The application of organophosphorus acid from camphor 2,3-dimethyl-2,3-diol in Hantzsch reaction inspired the development of a new chiral pool of camphor-type diols .
    • Method: The process involves the use of a camphor-derived 2,3-diol named CAMDOL, which was designed and synthesized from the commercially cheap camphorquinone in high yields .
    • Results: Diverse P(III)-chiral compounds and their borane forms including phosphinous acids, phosphinites, and phosphines, as well as the corresponding P(V)-chiral compounds including phosphinates, phosphine oxides, phosphinothioates, phosphinesul des, and secondary phosphine oxides were afforded in high yields .
  • Self-Healing Polymers and Hydrogels

    • Field: Materials Science
    • Application: Boronic acid forms a boronate ester bond with 1,2- or 1,3-diols in an aqueous solution and a boronic ester bond with 1,2- or 1,3-diols in its bulk form or an organic solvent .
    • Method: The boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .
    • Results: These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .

Future Directions

Quinoxalines, including “6,7-Dimethylquinoxaline-2,3-diol”, have several prominent pharmacological effects and have diverse therapeutic uses . They have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry .

properties

IUPAC Name

6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVPYGLZESQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289673
Record name 6,7-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylquinoxaline-2,3-diol

CAS RN

2474-50-2
Record name 2474-50-2
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Record name 6,7-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethyl-2,3-quinoxalinediol
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Synthesis routes and methods I

Procedure details

A mixture of 4,5-dimethyl-benzene-1,2-diamine (60 g) and diethyl oxalate (600 mL) was heated under reflux for 1 h and then cooled. The precipitate of 6,7-dimethyl-1,4-dihydro-quinoxaline-2,3-dione was filtered off and washed with 96% ethanol to give 38 g of the title compound. ESI-MS: m/z 191.1 [MH+], 403.3 [2MNa+]; required MW=190.2
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.72 g (2.0 mmol) of 4,5-dimethyl-1,2-phenylenediamine and 1.92 g (21.3 mmol) of oxalic acid in 30 mL of 2N HCl was refluxed for 2.5 h and cooled to room temperature. The mixture was diluted with 20 mL of H2O, filtered, washed with water, and dried to leave a pale-brown solid 3.57 g (94%); mp>250° C.; 1H NMR (DMSO-d6,2.161 (s,6), 6.869 (s,2), 11.78 (s,2).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods III

Procedure details

Diethyl oxalate (4.0 mL, 29 mmol) and ytterbium trifluoromethanesulfonate (226 mg, 0.37 mmol) were added to 4,5-dimethyl-1,2-phenylenediamine (1.0 g, 7.3 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the precipitate was washed with ethanol. Thus, 6,7-dimethylquinoxaline-2,3(1H,4H)-dione (1.2 g, yield: 87%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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